molecular formula C27H32N2O5 B11190041 3,3-dimethyl-10-propionyl-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3,3-dimethyl-10-propionyl-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11190041
M. Wt: 464.6 g/mol
InChI Key: MMGWGTGMRKNQFU-UHFFFAOYSA-N
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Description

This compound belongs to the hexahydrodibenzo[b,e][1,4]diazepin-1-one class, characterized by a seven-membered diazepine ring fused to two benzene rings. The molecule features a propionyl group at position 10 and a 2,4,5-trimethoxyphenyl substituent at position 11, with two methyl groups at position 2. These substitutions modulate its electronic, steric, and pharmacological properties.

Properties

Molecular Formula

C27H32N2O5

Molecular Weight

464.6 g/mol

IUPAC Name

9,9-dimethyl-5-propanoyl-6-(2,4,5-trimethoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C27H32N2O5/c1-7-24(31)29-19-11-9-8-10-17(19)28-18-14-27(2,3)15-20(30)25(18)26(29)16-12-22(33-5)23(34-6)13-21(16)32-4/h8-13,26,28H,7,14-15H2,1-6H3

InChI Key

MMGWGTGMRKNQFU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC(=C(C=C4OC)OC)OC

Origin of Product

United States

Preparation Methods

The synthesis of 3,3-dimethyl-10-propionyl-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through microwave-assisted synthesis. This method involves the use of silica-supported fluoroboric acid as a catalyst. The reaction conditions typically include heating the reactants in a microwave reactor, which significantly reduces the reaction time and increases the yield of the desired product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazepine ring.

    Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents under controlled temperature and pressure conditions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C27H32N2O5C_{27}H_{32}N_{2}O_{5} with a molecular weight of approximately 484.63 g/mol. The presence of multiple substituents such as methoxy groups and a propionyl moiety enhances its potential interactions with biological systems. The synthesis of this compound typically involves multi-step organic synthesis techniques that reflect its structural complexity.

Drug Development

Due to its unique structure and potential biological activity, 3,3-dimethyl-10-propionyl-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one may serve as a lead compound in drug design. Its interactions with various biological targets can be explored for the development of new therapeutics for conditions such as anxiety disorders and depression.

Research indicates that compounds similar to this one exhibit a range of biological activities including:

  • Antidepressant Effects : Preliminary studies suggest that this compound may interact with neurotransmitter systems in the brain.
  • Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms.
  • Neuroprotective Effects : Potential neuroprotective properties against neurodegenerative diseases are being investigated.

Case Study 1: Antidepressant Activity

A study conducted on a related compound demonstrated significant antidepressant-like effects in animal models. The mechanism was linked to modulation of serotonin and norepinephrine levels in the brain. The findings suggest that 3,3-dimethyl-10-propionyl derivatives could be explored further for their antidepressant potential.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal highlighted the anticancer effects of similar dibenzo[1,4]diazepine compounds. These compounds were found to induce apoptosis in various cancer cell lines by activating specific signaling pathways. Future research is warranted to evaluate the efficacy of 3,3-dimethyl-10-propionyl derivatives in clinical settings.

Mechanism of Action

The anxiolytic effect of this compound is primarily due to its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to the benzodiazepine binding site on the GABA_A receptors, it enhances the inhibitory effects of GABA, leading to a calming effect. The antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substitutional Variations

The target compound shares a core diazepinone scaffold with analogs but differs in substituents at positions 3, 10, and 11. Key comparisons include:

Compound Substituents Key Properties
Target Compound 10-propionyl, 11-(2,4,5-trimethoxyphenyl), 3,3-dimethyl Not explicitly reported in evidence; inferred stability from crystallography data .
6e () 10-acetyl, 11-(p-nitrobenzoyl), 3,3-dimethyl Yield: 75%, m.p. 230°C (decomp.); confirmed by ¹H NMR and X-ray diffraction .
6f () 10-acetyl, 11-(p-cyclohexylbenzoyl), 3,3-dimethyl Yield: 70%, m.p. 152–153°C; lower steric hindrance than nitro analogs .
6g () 10-acetyl, 11-(p-bromobenzoyl), 2,2-dimethyl Yield: 77%, m.p. 239–240°C; bromine enhances lipophilicity .
4d () 11-(4-nitrophenyl), 3,3-dimethyl m.p. 271–273°C; IR ν(NO₂) 1567 cm⁻¹; nitro groups increase polarity .
10-(4-Bromobenzoyl)-11-(3,4-dimethoxyphenyl) analog () 10-(4-bromobenzoyl), 11-(3,4-dimethoxyphenyl), 3,3-dimethyl CAS 353477-62-0; bromine and methoxy groups enhance halogen bonding .
FC2 () 7-benzoyl, 11-(1H-indol-3-yl) Cytotoxic at 10 µM; selective for cancer cells via NF-κB pathway inhibition .

Physicochemical and Spectroscopic Data

  • Melting Points : Trimethoxyphenyl derivatives (e.g., ) typically exhibit higher m.p. (>250°C) due to hydrogen bonding from methoxy groups. Bromine or nitro substituents further elevate m.p. (e.g., 6g: 239–240°C) .
  • ¹H NMR : Key signals include:
    • δ 1.13 ppm (s, 6H, CH₃ in 3,3-dimethyl groups) .
    • δ 5.08 ppm (s, 1H, NH) in diazepine ring .
  • IR: C=O stretches at ~1730 cm⁻¹; NO₂ stretches at 1324–1567 cm⁻¹ in nitro-substituted analogs .

Biological Activity

3,3-Dimethyl-10-propionyl-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the dibenzo[1,4]diazepine class. Its intricate structure features multiple substituents and a hexahydro framework that may contribute to its biological activities. The compound has a molecular formula of C27H34N2O4 and a molecular weight of approximately 484.63 g/mol.

Chemical Structure

The structural complexity of this compound includes:

  • Dibenzo[1,4]diazepine core : This core structure is known for various pharmacological properties.
  • Methoxy groups : These groups are often associated with enhanced biological activity due to their electron-donating effects.
  • Propionyl moiety : This component may influence the compound's lipophilicity and receptor interactions.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities. Some notable activities include:

  • Antitumor Activity : Studies have shown that related diazepine derivatives can inhibit tumor cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
  • Antibacterial Properties : Compounds with similar structures have demonstrated effectiveness against various bacterial strains by disrupting bacterial cell wall synthesis or function.
  • Antiviral Effects : Some diazepine derivatives have been reported to inhibit viral replication by targeting viral enzymes or host cell receptors.

Interaction Studies

Preliminary interaction studies suggest that this compound may bind to several biological targets such as:

  • GABA Receptors : Potential anxiolytic effects through modulation of the GABAergic system.
  • Serotonin Receptors : Possible implications in mood regulation and anxiety disorders.

The binding affinity and selectivity of this compound with these receptors remain to be fully elucidated.

Case Studies

A few relevant studies have been conducted focusing on similar compounds:

  • Antitumor Activity :
    • A study published in Molecules highlighted the synthesis of related dibenzo[1,4]diazepines and their antitumor efficacy against human cancer cell lines. The mechanism involved apoptosis and inhibition of cell proliferation pathways .
  • Antibacterial Effects :
    • Research indicated that certain diazepine derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structural modifications enhanced their potency .
  • Neuropharmacological Effects :
    • A study investigating the effects of diazepine analogs on GABA receptors demonstrated increased anxiolytic activity in animal models when compared to standard anxiolytics .

Data Table of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInhibition of tumor growth via apoptosis
AntibacterialEffective against Gram-positive/negative strains
AntiviralInhibition of viral replication
NeuropharmacologicalModulation of GABAergic activity

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